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molecular formula C16H22N2O2 B8498044 1h-Indole-1-carboxylic acid,5-[(dimethylamino)methyl]-,1,1-dimethylethyl ester

1h-Indole-1-carboxylic acid,5-[(dimethylamino)methyl]-,1,1-dimethylethyl ester

Cat. No. B8498044
M. Wt: 274.36 g/mol
InChI Key: BWKMJCOYFMMZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Reference Example 4, 5-formylindole (5.27 g, 36.3 mmol) was dissolved in acetonitrile (100 mL), and the solution was treated with di-tert-butyldicarbonate (9.17 mL, 39.9 mmol) and DMAP (44.0 mg, 0.360 mmol), then the mixture was treated with 51% aqueous dimethylamine solution (72.0 mL, 724 mmol), acetic acid (41.6 mL, 727 mmol) and sodium triacetoxyborohydride (46.2 g, 218 mmol), followed by purification by slurry using diisopropyl ether to obtain 5-(dimethylaminomethyl)-1-(tert-butoxycarbonyl)indole (3.61 g, yield 36%).
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mg
Type
catalyst
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three
Quantity
41.6 mL
Type
reactant
Reaction Step Three
Quantity
46.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)=O.[C:12]([O:16][C:17]([O:19]C(OC(C)(C)C)=O)=O)([CH3:15])([CH3:14])[CH3:13].[CH3:27][NH:28][CH3:29].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(#N)C.CN(C1C=CN=CC=1)C>[CH3:27][N:28]([CH2:1][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:17]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:19])[CH:7]=[CH:6]2)[CH3:29] |f:4.5|

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
C(=O)C=1C=C2C=CNC2=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.17 mL
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
44 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
72 mL
Type
reactant
Smiles
CNC
Name
Quantity
41.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
46.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1C=C2C=CN(C2=CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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